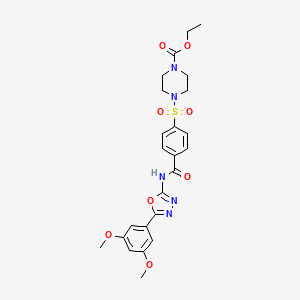
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a white crystalline powder that is used as a reagent in organic synthesis and as a precursor in the production of other compounds.
科学研究应用
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize other compounds. This compound has also been used as a precursor in the production of other compounds such as N-(2,5-dimethylphenyl)-2-(ethylamino)acetamide. This compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
作用机制
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is thought to improve memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits acetylcholinesterase, leading to an increase in acetylcholine concentration in the brain. Physiologically, this compound has been shown to improve memory and learning in animal models.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that this compound is a toxic compound and should be handled with care. Another limitation is that this compound has not been extensively studied in human clinical trials, so its potential therapeutic benefits in humans are still unclear.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for therapeutic use. Finally, this compound could be further studied for its potential use in other fields, such as organic synthesis.
合成方法
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide can be synthesized through a multi-step process starting from 2,5-dimethylphenylacetic acid. The first step involves the conversion of 2,5-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylamine to yield this compound. The purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGDCUGARSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)

![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)

![N-[2-(6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2599101.png)
![1-(2-Cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2599105.png)
![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2599111.png)
![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)
![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)

